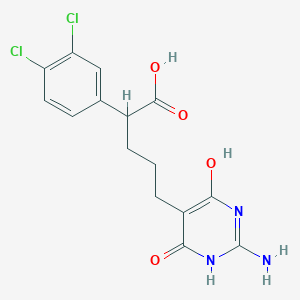
Tetradeca-5,8-dienoyl-carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-5,8-dienoyl-carnitine is a type of acylcarnitine, specifically an ester of tetradeca-5,8-dienoic acid and carnitine. Acylcarnitines play a crucial role in the transport of fatty acids across the mitochondrial membrane for energy production. This compound is part of the long-chain acylcarnitines, which are essential in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradeca-5,8-dienoyl-carnitine typically involves the esterification of tetradeca-5,8-dienoic acid with carnitine. This process can be catalyzed by carnitine palmitoyltransferase enzymes. The reaction conditions often include the presence of equimolar amounts of copper (I) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves the chemical synthesis of the compound using the aforementioned esterification process. The production may also involve the use of acetylenes and cross-coupling reactions to form the desired polyunsaturated fatty acids .
Chemical Reactions Analysis
Types of Reactions
Tetradeca-5,8-dienoyl-carnitine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized acylcarnitines .
Scientific Research Applications
Tetradeca-5,8-dienoyl-carnitine has several scientific research applications, including:
Chemistry: It is used in the study of fatty acid metabolism and the synthesis of polyunsaturated fatty acids.
Biology: It plays a role in the transport of fatty acids across the mitochondrial membrane, which is essential for energy production.
Industry: It is used in the production of various biochemical reagents and standards for research purposes.
Mechanism of Action
The mechanism of action of tetradeca-5,8-dienoyl-carnitine involves its role in the transport of fatty acids across the mitochondrial membrane. This process is facilitated by carnitine palmitoyltransferase enzymes, which catalyze the esterification of tetradeca-5,8-dienoic acid with carnitine. The compound then participates in the β-oxidation pathway, leading to the production of energy .
Comparison with Similar Compounds
Similar Compounds
Tetradeca-5,8,11-trienoyl-carnitine: Another long-chain acylcarnitine with three double bonds.
Hexadeca-7,10-dienoyl-carnitine: A similar compound with a longer carbon chain and two double bonds.
Uniqueness
Tetradeca-5,8-dienoyl-carnitine is unique due to its specific structure, which includes two double bonds at positions 5 and 8. This structure influences its interaction with enzymes and receptors, making it distinct from other acylcarnitines .
Properties
Molecular Formula |
C21H37NO4 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(3R)-3-[(5Z,8Z)-tetradeca-5,8-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h9-10,12-13,19H,5-8,11,14-18H2,1-4H3/b10-9-,13-12-/t19-/m1/s1 |
InChI Key |
REUVFPFCXKWJQA-ALJURTIHSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




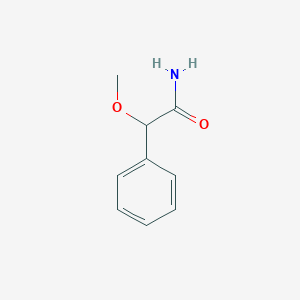
![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)

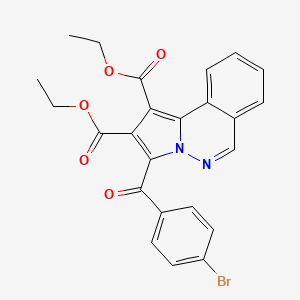
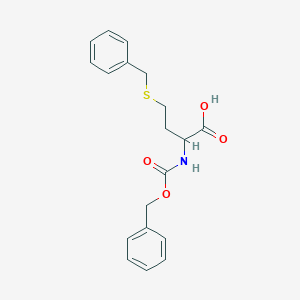
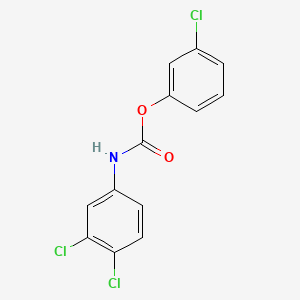
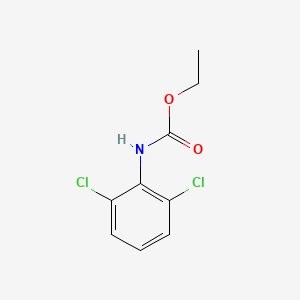

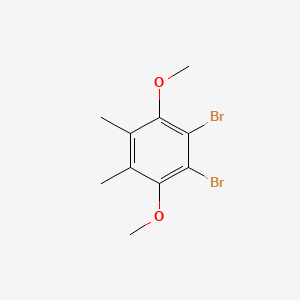
![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)

